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molecular formula LiPF4<br>F6LiP B025350 Lithium hexafluorophosphate CAS No. 21324-40-3

Lithium hexafluorophosphate

Cat. No. B025350
M. Wt: 151.9 g/mol
InChI Key: AXPLOJNSKRXQPA-UHFFFAOYSA-N
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Patent
US08470278B2

Procedure details

Furthermore, 709.5 g of ethylene carbonate (the moisture concentration: 7 ppm by weight) was added to 2,350.5 g of the resultant diethyl carbonate solution of lithium hexafluorophosphate to obtain a diethyl carbonate/ethylene carbonate solution of lithium hexafluorophosphate. The resultant solution contained 10 ppm by weight or less of an insoluble component, 10 ppm by weight or less of free acid and 10 ppm by weight or less of moisture.
Quantity
709.5 g
Type
reactant
Reaction Step One
Quantity
350.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[Li+:22]>>[C:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[Li+:22] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
709.5 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
350.5 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCC)(OCC)=O.C1(OCCO1)=O
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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